1-Butyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide
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Overview
Description
Preparation Methods
The synthesis of 1-Butyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves multiple steps, typically starting with the preparation of the quinoline core. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions . The benzothiazole moiety can be introduced through a condensation reaction with 2-aminothiophenol and an appropriate aldehyde or ketone . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Butyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major products from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Butyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with molecular targets in biological systems. The quinoline and benzothiazole moieties are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity . These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar compounds include other quinoline and benzothiazole derivatives, such as:
Quinoline-2-carboxylic acid: Known for its antimicrobial properties.
6-Methyl-2-benzothiazolamine: Studied for its potential as an anti-cancer agent.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
What sets 1-Butyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide apart is its unique combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C28H25N3O3S |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
1-butyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C28H25N3O3S/c1-3-4-15-31-22-8-6-5-7-20(22)25(32)24(28(31)34)26(33)29-19-12-10-18(11-13-19)27-30-21-14-9-17(2)16-23(21)35-27/h5-14,16,32H,3-4,15H2,1-2H3,(H,29,33) |
InChI Key |
QNBNRYVLRRBSNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C)O |
Origin of Product |
United States |
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